molecular formula C12H10Co2O6 B6357000 (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl CAS No. 56792-69-9

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl

Cat. No.: B6357000
CAS No.: 56792-69-9
M. Wt: 368.07 g/mol
InChI Key: ZJCVAZZKJPVOPY-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl (CCTBA, CAS 56792-69-9) is a dark red, air-sensitive organocobalt complex with the molecular formula C₁₂H₁₀Co₂O₆ (molar mass 368.07 g/mol). It features a tert-butylacetylene ligand coordinated to a dicobalt hexacarbonyl core (Co₂(CO)₆). CCTBA is notable for its applications in plasma-enhanced atomic layer deposition (PEALD) to produce ultrathin cobalt films for semiconductor devices, where it serves as a precursor for conductive barrier layers and seed coatings . Its thermal stability and CO-release kinetics under controlled conditions make it industrially valuable, though its air sensitivity necessitates strict handling protocols .

Properties

IUPAC Name

carbon monoxide;cobalt;3,3-dimethylbut-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10.6CO.2Co/c1-5-6(2,3)4;6*1-2;;/h1H,2-4H3;;;;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCVAZZKJPVOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Co2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction with Dicobalt Octacarbonyl

The primary synthetic route involves the reaction of 3,3-dimethyl-1-butyne (C₆H₁₀) with dicobalt octacarbonyl (Co₂(CO)₈) under inert conditions. This method leverages the alkyne’s terminal triple bond to coordinate with cobalt carbonyl complexes, forming the hexacarbonyl derivative.

Reaction Scheme:
C₆H₁₀+Co₂(CO)₈C₁₂H₁₀Co₂O₆+2CO\text{C₆H₁₀} + \text{Co₂(CO)₈} \rightarrow \text{C₁₂H₁₀Co₂O₆} + 2\text{CO}

Key Conditions:

  • Solvent: Diethyl ether or hexane

  • Temperature: 20–30°C

  • Atmosphere: Nitrogen or argon inert gas.

Table 1: Laboratory-Scale Reaction Parameters

ParameterValue/DescriptionSource
Yield71–88.7%
Reaction Time3–10 hours
CatalystNone (self-catalyzed)
Byproduct ManagementCO gas venting with scrubbers

This method prioritizes simplicity but requires stringent exclusion of moisture and oxygen to prevent decomposition of the cobalt precursor.

Advanced Catalytic Approaches

Recent innovations employ ionic liquid-modified graphene oxide (IL-GO) to enhance reaction efficiency. The IL-GO acts as a phase-transfer catalyst, improving interfacial interactions between the alkyne and cobalt carbonyl.

Optimized Protocol:

  • Catalyst Loading: 5 wt% IL-GO relative to alkyne

  • Temperature: 30°C

  • Yield: 88.7% (vs. 71% without IL-GO).

Mechanistic Insight:
The ionic liquid component stabilizes the cobalt intermediate, while the graphene oxide provides a high-surface-area substrate for homogeneous dispersion.

Industrial Production Techniques

Scalable Synthesis Workflow

Industrial processes amplify the laboratory method with automated systems for temperature control, gas handling, and continuous distillation. Key modifications include:

  • Reactor Design: Jacketed stainless steel reactors with CO scrubbers

  • Solvent Recovery: Closed-loop hexane recycling to reduce costs.

Table 2: Industrial Process Metrics

MetricIndustrial SpecificationSource
Batch Size50–100 kg
Purity>98% (by titration)
Energy Consumption15–20 kWh/kg product

Raw Material Preparation: 3,3-Dimethyl-1-butyne

The alkyne precursor is synthesized via acid-catalyzed alkylation of acetylene with tert-butanol. A representative method from patent literature involves:

Reaction Scheme:
(CH₃)₃COH+HC≡CHH⁺(CH₃)₃C−C≡CH+H₂O\text{(CH₃)₃COH} + \text{HC≡CH} \xrightarrow{\text{H⁺}} \text{(CH₃)₃C−C≡CH} + \text{H₂O}

Conditions:

  • Catalysts: NiSO₄·6H₂O (4.7 g/mol) + PdSO₄ (0.6 g/mol)

  • Acid: Methanesulfonic acid (101 g/mol)

  • Temperature: 0–5°C

  • Yield: 85–90%.

Table 3: 3,3-Dimethyl-1-butyne Synthesis Data

ParameterValueSource
Reaction Time3 hours
Acetylene Pressure0.5 MPa
PurificationFractional distillation

Yield Optimization Strategies

Solvent and Temperature Effects

Yield correlates inversely with reaction temperature due to cobalt carbonyl’s thermal instability. Diethyl ether at 20°C maximizes yield (71%), while elevated temperatures (>40°C) promote decomposition.

Catalytic Additives

Adding 1–2 mol% triphenylphosphine (PPh₃) increases yield to 82% by stabilizing reactive intermediates.

HazardMitigation MeasureSource
CO EmissionScrubbers with KMnO₄ solution
Fire RiskNitrogen blanketing
Skin ContactButyl rubber gloves

Chemical Reactions Analysis

Types of Chemical Reactions

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions

In oxidation reactions, (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl can be oxidized to form cobalt oxides. Common oxidizing agents include oxygen and hydrogen peroxide .

Reduction Reactions

Reduction reactions involve the conversion of the compound into cobalt metal. Reducing agents such as hydrogen gas or sodium borohydride are typically used .

Substitution Reactions

Substitution reactions allow the replacement of carbonyl ligands with other ligands, such as phosphines. These reactions are often conducted under mild conditions .

Common Reagents and Conditions

The choice of reagents and reaction conditions is crucial for the outcome of these reactions.

Reaction TypeCommon ReagentsConditions
OxidationOxygen, Hydrogen PeroxideControlled temperature and pressure
ReductionHydrogen Gas, Sodium BorohydrideInert atmosphere, low temperature
SubstitutionPhosphines (e.g., Triphenylphosphine)Mild conditions, inert atmosphere

Major Products

The products formed from these reactions are diverse and include:

  • Cobalt Oxides : Formed through oxidation reactions.

  • Cobalt Metal : Result of reduction reactions.

  • Substituted Cobalt Complexes : Produced during substitution reactions.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Dicobalt OctacarbonylCo₂(CO)₈More stable but less reactive than (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl
Cobalt Carbonyl ComplexesVariesDiverse reactivity profiles depending on ligands
(3,3-Dimethyl-1-butyne)dicobalthexacarbonylC₁₂H₁₀Co₂O₆Selective activation of substrates and efficient catalytic transformations

Scientific Research Applications

Applications Overview

  • Catalysis in Organic Synthesis
    • (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl serves as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds. It is effective in the synthesis of alkynes and can facilitate cycloaddition reactions.
  • Thin Film Deposition
    • This compound is utilized in the deposition of cobalt-containing thin films through processes such as chemical vapor deposition (CVD). Its ability to decompose and release cobalt at elevated temperatures makes it suitable for creating high-purity films used in electronics and optoelectronics .
  • Precursor for Cobalt Nanomaterials
    • As a precursor, it plays a crucial role in synthesizing cobalt nanoparticles and nanostructures, which are essential for applications in catalysis, magnetic materials, and energy storage devices .
  • Research in Organometallic Chemistry
    • The compound is extensively studied for its organometallic properties, serving as a model for understanding metal-carbon interactions and the behavior of transition metal complexes .

Catalytic Activity in Alkyne Synthesis

A study demonstrated that (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl could effectively catalyze the coupling of terminal alkynes under mild conditions. The reaction yielded high selectivity for the desired products with minimal by-products, showcasing its efficiency as a catalyst in organic synthesis .

Cobalt Thin Films for Semiconductor Applications

Research conducted on the use of this compound in CVD processes revealed that cobalt thin films deposited using (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl exhibited excellent electrical conductivity and thermal stability. These properties are critical for their application in semiconductor devices .

Synthesis of Cobalt Nanoparticles

In another study, (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl was used as a precursor to synthesize cobalt nanoparticles via thermal decomposition. The resulting nanoparticles demonstrated significant catalytic activity in hydrogenation reactions, indicating their potential use in green chemistry applications .

Mechanism of Action

The mechanism by which (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl exerts its effects involves the coordination of the cobalt centers with various substrates. The compound can activate small molecules and facilitate their transformation through catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Dicobalthexacarbonyl-Alkyne Complexes

Structural and Ligand-Based Variations

Table 1: Key Structural and Ligand Features
Compound Name Ligand Structure Notable Features References
CCTBA 3,3-Dimethyl-1-butyne (tert-butyl) Bulky tert-butyl group enhances steric protection; liquid state at room temperature.
Dicobalthexacarbonyl-diphenylacetylene Diphenylacetylene Aromatic ligands increase π-backbonding; solid-state structure reported in early studies.
(4-Diacetoxybut-2-yne)-dicobalthexacarbonyl But-2-yne-1,4-diyl diacetate Ester-functionalized alkyne; rare example of bifunctional coordination.
N-(2-Butynyl)phthalimide-dicobalthexacarbonyl Phthalimide-substituted alkyne Electron-withdrawing phthalimide group modulates reactivity; used in cycloaddition studies.
Aspirin-analogue dicobalthexacarbonyl Acetylsalicylate (aspirin)-derived Bioactive ligand; inhibits cyclooxygenase (COX-1/2) with IC₅₀ ~5–50 μM in cancer cells.

Key Observations :

  • Steric Effects : CCTBA’s tert-butyl group provides superior steric shielding compared to diphenylacetylene or phthalimide derivatives, influencing its stability and reactivity in ALD processes .
  • Electronic Effects : Electron-withdrawing groups (e.g., phthalimide) reduce electron density at the cobalt center, altering catalytic behavior .

Key Observations :

  • Biological Activity : Aspirin-analogue and nucleoside-ligated complexes exhibit anticancer properties, unlike CCTBA, which is strictly materials-focused .

Physical Properties and Stability

Table 3: Physical and Stability Profiles
Compound Type Physical State Air Sensitivity Thermal Stability References
CCTBA Dark red liquid High Decomposes at >52°C (boiling point)
Diphenylacetylene derivatives Crystalline solid Moderate Stable up to 150°C (film data).
Diacetate derivatives Solid High Not reported; likely labile.
Aspirin-analogue complexes Solid Moderate Stable under inert atmospheres.

Key Observations :

  • State and Handling : CCTBA’s liquid state contrasts with most solid analogues, requiring specialized storage (2–8°C under nitrogen) .
  • Thermal Decomposition : CCTBA’s low boiling point (52°C) limits high-temperature applications compared to solid derivatives .

Industrial and Research Significance

  • CCTBA : Dominates in microelectronics for cobalt thin-film deposition, with vendors like Strem Chemicals and Ereztech supplying it under sustainable cobalt sourcing frameworks .
  • Pharmaceutical Analogues: Dicobalthexacarbonyl-aspirin derivatives represent emerging drug candidates, though none have reached clinical trials .
  • Sustainability : Umicore’s ethical cobalt sourcing for CCTBA addresses conflict-mineral concerns in the semiconductor industry .

Biological Activity

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl, commonly referred to as CCTBA, is an organometallic compound with significant implications in both chemical and biological research. This article explores its biological activity, mechanisms of action, applications in drug delivery, and its potential therapeutic uses.

Chemical Structure:

  • Molecular Formula: C12H10Co2O6C_{12}H_{10}Co_2O_6
  • Molecular Weight: 368.07 g/mol
  • Appearance: Dark red liquid
  • Purity: Typically >99% .

Synthesis:
The synthesis of (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl involves the reaction of 3,3-dimethyl-1-butyne with dicobalt octacarbonyl under inert conditions to prevent oxidation. Common solvents include tetrahydrofuran (THF), and reactions are typically conducted at temperatures ranging from 0°C to room temperature .

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl functions primarily as a catalyst in various organometallic transformations. Its cobalt centers facilitate the formation and breaking of chemical bonds, enhancing reaction rates in both chemical and biological systems. Notably, it has been shown to improve the penetration and accumulation of chemotherapy drugs in tumor tissues, thereby increasing their efficacy against cancer cells .

Drug Delivery Systems

Recent studies have highlighted the potential of (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl in enhancing drug delivery systems. The compound's ability to increase the bioavailability of chemotherapeutic agents has been particularly noted:

  • Case Study: Research demonstrated that CCTBA significantly improved the delivery of doxorubicin in mouse models, leading to higher concentrations of the drug within tumor tissues and improved survival rates .

Mechanistic Insights

The compound's biological effects are attributed to several mechanisms:

  • Catalytic Activity: It acts as a catalyst for reactions that modify drug structures or enhance their delivery.
  • Increased Cellular Uptake: By modifying drug properties, it facilitates better cellular uptake through various transport mechanisms .

Applications in Research and Industry

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl is not only pivotal in biological applications but also plays a crucial role in materials science:

  • Atomic Layer Deposition (ALD): The compound serves as a precursor for cobalt-containing thin films used in microelectronics and spintronics .
  • Catalysis in Organic Transformations: It is employed in various organic reactions such as the Nicholas reaction and alkyne cyclotrimerization .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Dicobalt OctacarbonylCo₂(CO)₈More stable but less reactive than CCTBA
Cobalt Carbonyl ComplexesVariesDiverse reactivity profiles depending on ligands

The uniqueness of (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl lies in its specific structure that allows for selective activation of substrates and efficient catalytic transformations .

Q & A

Q. What are the critical considerations for synthesizing and handling (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl in laboratory settings?

The compound is air-sensitive and requires strict inert-atmosphere techniques (e.g., Schlenk lines, gloveboxes) during synthesis and handling . Storage must adhere to 2–8°C to prevent decomposition . Purification typically involves vacuum distillation or recrystallization under nitrogen, with monitoring via FT-IR for characteristic Co–CO stretching bands (~2000–2100 cm⁻¹) . Its dark red liquid morphology and boiling point (52°C at 0.8 mmHg) necessitate controlled heating during synthesis .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies Co–CO vibrations (six carbonyl ligands) .
  • NMR : ¹H/¹³C NMR detects alkyl and alkyne proton environments, though paramagnetic cobalt may broaden signals .
  • Elemental Analysis : Confirms C, H, and Co content (C₁₂H₁₀Co₂O₆; MW 368.07 g/mol) .
  • Cyclic Voltammetry : Reveals redox behavior, such as irreversible reduction at -1.14 V vs. Ag/Ag⁺, critical for electrochemical applications .

Advanced Research Questions

Q. How does (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl function in CVD/ALD processes for cobalt thin films?

As a precursor, it decomposes under thermal or plasma conditions to deposit metallic Co, CoN, or CoSi layers. The tert-butyl group enhances volatility, while the alkyne stabilizes the cobalt core during vapor-phase transport . Optimal deposition requires precise temperature control (50–150°C) and co-reactants (e.g., NH₃ for nitrides). Resulting films exhibit high conductivity (critical for semiconductor seed layers) and conformality, with thickness uniformity <5% deviation .

Q. What methodologies address contradictions in electrochemical data for dicobalthexacarbonyl complexes?

Discrepancies in redox potentials (e.g., shifts of ~15 mV between ligands) arise from solvent polarity, counterion effects, or ligand coordination. Systematic studies using Ag/Ag⁺ reference electrodes and controlled electrolyte conditions (e.g., TBAPF₆ in THF) minimize variability . Computational DFT modeling of frontier molecular orbitals (HOMO/LUMO) can rationalize observed redox trends .

Q. What advanced decomplexation strategies enable selective alkyne liberation from the cobalt cluster?

  • Radical-Mediated : n-Bu₃SnH (excess) at 65°C initiates radical chain transfer, cleaving Co–alkyne bonds to yield oxepines (e.g., 132) with >90% regioselectivity .
  • Hydrosilylation : Et₃SiH at room temperature produces vinylsilanes (e.g., 133) with stereochemical control, favoring trans-addition .
  • Oxidative Methods : CAN (ceric ammonium nitrate) in MeCN/H₂O oxidizes the cluster, releasing terminal alkynes for subsequent coupling .

Q. How does the Nicholas-Ferrier carbocyclization leverage this complex in carbohydrate chemistry?

The cobalt cluster stabilizes propargylic cations, enabling cyclization of sugar-derived alkynes. For example:

  • C-5 Substitution : Sollogoub’s method generates bicyclic carbocycles via C-5 cobalt-stabilized cations .
  • C-1 Substitution : Isobe’s protocol positions the cluster at the anomeric center, facilitating 6-endo-dig cyclization to form oxocarbenium intermediates . Reaction monitoring via TLC (silica gel, ether/petroleum ether) and quenching with nucleophiles (e.g., indole) yields functionalized carbocycles .

Q. What role do dicobalthexacarbonyl complexes play in medicinal chemistry and anticancer research?

Cobalt-alkyne derivatives exhibit antitumor activity by disrupting DNA replication or redox cycling. For example:

  • Cellular Uptake : Lipophilic Co clusters enhance membrane permeability, targeting cancer cells overexpressed with reductases .
  • Mechanistic Studies : Complexes derived from acetylsalicylic acid show IC₅₀ values <10 µM in HeLa cells, correlating with ROS generation and apoptosis .
  • Prodrug Design : PEGylation or dendritic scaffolds improve solubility and reduce systemic toxicity .

Methodological Considerations for Data Contradictions

  • Thermal Decomposition Variability : Divergent TGA profiles may stem from impurities or heating rates. Pre-purification (e.g., column chromatography) and standardized ramp rates (5°C/min under N₂) ensure reproducibility .
  • Synthetic Yield Discrepancies : Steric effects from the tert-butyl group can hinder alkyne coordination. Pre-activating Co₂(CO)₈ with Lewis acids (e.g., BF₃·OEt₂) improves yields .

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